molecular formula C9H6ClNO2 B13663628 7-Chloroquinoline-2,4(1H,3H)-dione

7-Chloroquinoline-2,4(1H,3H)-dione

Cat. No.: B13663628
M. Wt: 195.60 g/mol
InChI Key: VXVPSQPDNBOYIU-UHFFFAOYSA-N
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Description

7-Chloroquinoline-2,4(1H,3H)-dione: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline core with a chlorine atom at the 7th position and two keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Material: The synthesis often begins with 7-chloroquinoline.

    Oxidation: The 7-chloroquinoline undergoes oxidation to introduce the keto groups at the 2nd and 4th positions. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of quinoline derivatives with additional functional groups.

    Reduction: Formation of 7-chloroquinoline-2,4-diol.

    Substitution: Formation of 7-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in various catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex quinoline derivatives.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various pathogens.

    Antimalarial: Potential use in the development of antimalarial drugs.

Medicine

    Drug Development: Investigated for its potential in treating various diseases, including cancer and infectious diseases.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to its stable structure.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with DNA, causing damage to the genetic material of pathogens.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Lacks the keto groups at the 2nd and 4th positions.

    4-Amino-7-chloroquinoline: Contains an amino group at the 4th position instead of a keto group.

    7-Bromo-4-chloroquinoline: Contains a bromine atom at the 7th position instead of chlorine.

Uniqueness

7-Chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and keto groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13)

InChI Key

VXVPSQPDNBOYIU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

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